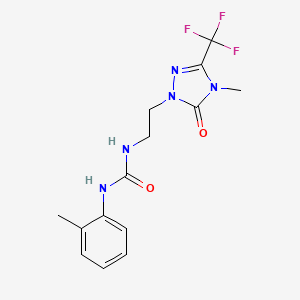

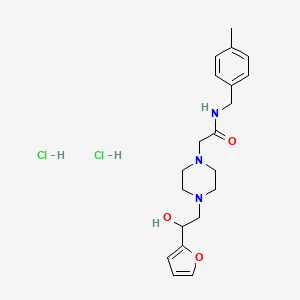

盐酸N-(2-(4-(2-(4-异丙基苯氧基)乙酰)哌嗪-1-基)乙基)噻吩-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions, as seen in the Ugi four-component reaction used to create a series of N-(2-(piperazin-1-yl)phenyl)aryl carboxamide derivatives . This method is advantageous for its simplicity and efficiency, which could potentially be applied to the synthesis of N-(2-(4-(2-(4-isopropylphenoxy)acetyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride by modifying the starting materials and reaction conditions to fit the structural requirements of the target compound.

Molecular Structure Analysis

The molecular structure of compounds similar to the one often includes a piperazine ring, which is known to interact with biological targets such as enzymes. For instance, a derivative containing a piperazine ring was shown to inhibit BACE1, an enzyme involved in the production of beta-amyloid peptides implicated in Alzheimer's disease . The molecular docking studies of these compounds suggest that they can form hydrogen bonds with key amino acid residues, which is a critical aspect of their inhibitory activity.

Chemical Reactions Analysis

The chemical reactions involving piperazine-containing compounds typically include amide bond formation, which is a common reaction in pharmaceutical synthesis. The coupling reactions, as described in the synthesis of N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, involve the formation of an amide bond between a carboxamide and an amine . These reactions are crucial for constructing the complex molecular architecture of biologically active compounds.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-(2-(4-(2-(4-isopropylphenoxy)acetyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride are not directly reported, related compounds with piperazine and carboxamide functionalities typically exhibit moderate to good solubility in polar solvents, which is essential for their biological evaluation. The presence of a hydrochloride salt form suggests that the compound would likely have enhanced water solubility, which is beneficial for pharmaceutical applications.

科学研究应用

合成和生物活性

新型杂环化合物:研究探索了各种新型杂环化合物的合成,展示了抗炎和镇痛特性。这些化合物包括苯并二呋喃、三嗪、恶二氮杂卓和噻唑并嘧啶的衍生物,展示了特定化学框架在医学应用中的潜力 (Abu‐Hashem 等,2020).

抗菌和酶抑制活性:一些研究专注于含有特定酸部分的杂化分子的微波辅助合成,研究它们的抗菌、抗脂肪酶和抗脲酶活性。这突出了化学合成在开发具有潜在治疗应用的化合物中的作用 (Başoğlu 等,2013).

分子相互作用研究:已经研究了拮抗剂化合物与大麻素受体的相互作用,提供了受体-配体相互作用和受体特异性药物开发的分子基础的见解 (Shim 等,2002).

化学合成和表征

包含核碱基的聚酰胺:合成包含尿嘧啶和腺嘌呤的聚酰胺突出了核碱基整合到聚合物中,为生物相关应用(如生物相容材料或药物输送系统)开辟了途径 (Hattori & Kinoshita,1979).

杂环甲酰胺作为抗精神病剂:对杂环甲酰胺的合成和药理学评估的探索强调了这些化合物作为抗精神病剂的潜力,证明了化学合成在药物开发中的重要性 (Norman 等,1996).

作用机制

Mode of Action

The compound interacts with its targets by inhibiting their activity. It acts as a selective AChE inhibitor , meaning it prevents AChE from breaking down acetylcholine, thereby increasing the concentration of acetylcholine in the brain . It also acts as a potent and selective D4 dopamine receptor ligand , which means it binds to D4 dopamine receptors and can either block or mimic dopamine’s effects.

Biochemical Pathways

By inhibiting AChE, the compound affects the cholinergic neurotransmission pathway . This leads to an increase in acetylcholine levels, which can enhance cognitive functions. By acting on D4 dopamine receptors, it influences the dopaminergic neurotransmission pathway , which can impact various neurological processes.

Result of Action

The inhibition of AChE leads to an increase in acetylcholine levels, which can potentially improve memory and cognitive function . The action on D4 dopamine receptors can influence various neurological processes, but the specific molecular and cellular effects would depend on whether the compound acts as an agonist (activating the receptor) or antagonist (blocking the receptor) at these sites .

属性

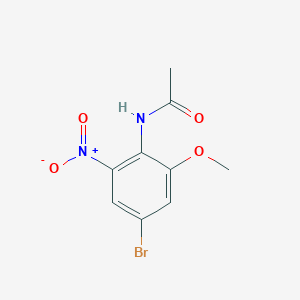

IUPAC Name |

N-[2-[4-[2-(4-propan-2-ylphenoxy)acetyl]piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O3S.ClH/c1-17(2)18-3-5-20(6-4-18)28-15-21(26)25-12-10-24(11-13-25)9-8-23-22(27)19-7-14-29-16-19;/h3-7,14,16-17H,8-13,15H2,1-2H3,(H,23,27);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOVXEKMTEXLXMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CCNC(=O)C3=CSC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(2-(4-isopropylphenoxy)acetyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2514435.png)

![Ethyl 2-[8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2514438.png)

![tert-butyl N-methyl-N-[2-(methylsulfamoyl)ethyl]carbamate](/img/structure/B2514440.png)

![1-(4-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2514445.png)

![N-(4-fluorophenyl)-2-(8-methoxy-3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2514446.png)

![4-[(6-Fluoro-1,3-benzoxazol-2-yl)methyl]piperidine-1-sulfonyl fluoride](/img/structure/B2514449.png)